molecular formula C11H8FNO B3045641 5-(2-Fluorophenyl)pyridin-2(1H)-one CAS No. 1111105-99-7

5-(2-Fluorophenyl)pyridin-2(1H)-one

Cat. No. B3045641
M. Wt: 189.19 g/mol
InChI Key: LZFRLLXVSFDDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150588B2

Procedure details

5-Bromopyridin-2(1H)-one (1.04 g), (2-fluorophenyl)boronic acid (0.924 g), sodium carbonate (1.40 g), lithium chloride (0.560 g) and tetrakis(triphenylphosphine)palladium(0) (0.347 g) were suspended in a mixed solvent of toluene (26.4 mL), ethanol (6.6 mL) and water (6.6 mL), and the suspension was stirred at 100° C. for 17 hr under an argon atmosphere. The reaction mixture was cooled to room temperature, diluted with brine, extracted with ethyl acetate, diluted with THF, dried over anhydrous sodium sulfate, filtered, concentrated, and purified by silica gel column chromatography (ethyl acetate/hexane→ethyl acetate/methanol) to give the title compound (0.0563 g).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.924 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.347 g
Type
catalyst
Reaction Step Six
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Seven
Quantity
6.6 mL
Type
solvent
Reaction Step Eight
Quantity
26.4 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+].[Cl-].[Li+]>[Cl-].[Na+].O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(O)C.C1(C)C=CC=CC=1>[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1 |f:2.3.4,5.6,7.8.9,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Step Two
Name
Quantity
0.924 g
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0.56 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Six
Name
Quantity
0.347 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Seven
Name
Quantity
6.6 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
6.6 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
26.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 100° C. for 17 hr under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
diluted with THF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (ethyl acetate/hexane→ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1C=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.0563 g
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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